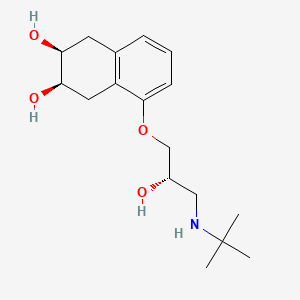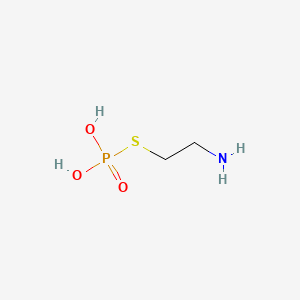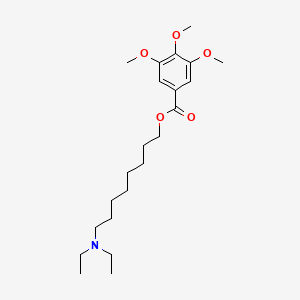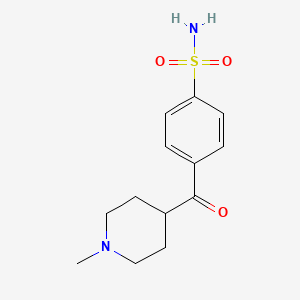
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is a compound known for its inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on enzymes like carbonic anhydrase, which is involved in many biological processes.
Medicine: Explored for its potential to regulate gastric acid secretion, making it a candidate for treating conditions like peptic ulcers.
Mechanism of Action
The primary mechanism of action of 4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can reduce the production of gastric acid, making it useful for treating conditions like peptic ulcers. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is unique in its specific structure, which allows it to inhibit carbonic anhydrase more effectively in certain contexts, particularly in reducing gastric acid secretion. Unlike some other inhibitors, it does not affect other physiological processes like the contraction of the nictitating membrane or the hypotensive effect of acetylcholine .
Properties
CAS No. |
77999-07-6 |
|---|---|
Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(5-3-10)19(14,17)18/h2-5,11H,6-9H2,1H3,(H2,14,17,18) |
InChI Key |
RSDKEHFJCOBWPI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Synonyms |
4-(p-sulfamoylbenzoyl)-N-methyl-piperidine 4-SBMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione](/img/structure/B1212339.png)

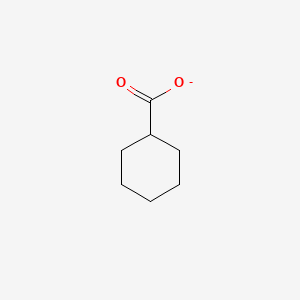

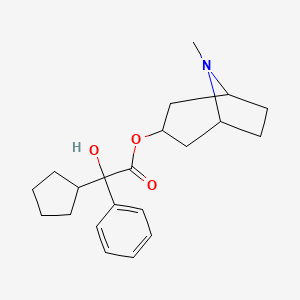
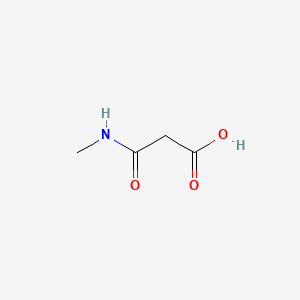
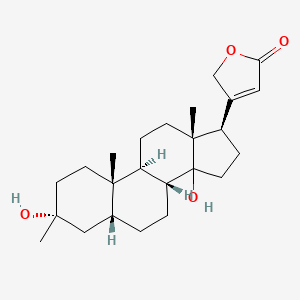
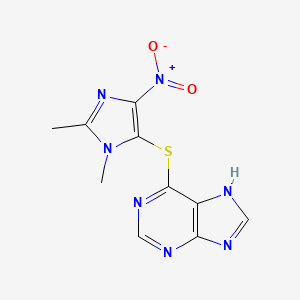
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3Ar,5R,7R,7aS)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1212356.png)
